magnesium;1-butoxy-4-methylbenzene-6-ide;bromide
Description
Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide is a magnesium bromide complex featuring an aryl ligand substituted with a butoxy (-OC₄H₉) group at position 1 and a methyl (-CH₃) group at position 4 of the benzene ring. The negative charge resides at position 6, making it a Grignard-like reagent. This compound is structurally analogous to traditional Grignard reagents (e.g., phenylmagnesium bromide) but exhibits distinct reactivity due to electron-donating substituents on the aryl ring. It is primarily used in catalytic and synthetic applications, such as in photoinduced aerobic oxidation of terminal alkynes to α,α-dibromo ketones .
Properties
Molecular Formula |
C11H15BrMgO |
|---|---|
Molecular Weight |
267.45 g/mol |
IUPAC Name |
magnesium;1-butoxy-4-methylbenzene-6-ide;bromide |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-3-4-9-12-11-7-5-10(2)6-8-11;;/h5-7H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
VCCKICDWDIIICW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=[C-]C=C(C=C1)C.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The classical preparation of organomagnesium bromides involves the reaction of the corresponding aryl bromide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). The reaction proceeds via insertion of magnesium into the carbon-bromine bond, generating the Grignard reagent.
- Typical Reaction:
$$
\text{Ar-Br} + \text{Mg} \xrightarrow{\text{ether}} \text{Ar-MgBr}
$$
where Ar = 1-butoxy-4-methylbenzene-6-ide.
Specific Conditions for This Compound
- Starting Material: 1-butoxy-4-methylbromobenzene (the aryl bromide precursor)
- Magnesium Source: Activated magnesium turnings or powder
- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether, chosen for their ability to stabilize the organomagnesium species
- Temperature: Typically room temperature to reflux conditions, depending on the reactivity of the aryl bromide
- Activation: Sometimes iodine or a small amount of dibromoethane is added to activate magnesium surface and initiate the reaction
Stepwise Procedure (Adapted from Literature)
- Drying and Setup: All glassware and solvents must be rigorously dried to prevent hydrolysis of the Grignard reagent.
- Magnesium Activation: Magnesium turnings are placed in a dry flask under inert atmosphere (argon or nitrogen). A small crystal of iodine or a drop of dibromoethane may be added to activate the magnesium surface.
- Addition of Aryl Bromide: The 1-butoxy-4-methylbromobenzene is added dropwise to the magnesium suspension in dry THF or ether with stirring.
- Reaction Monitoring: The reaction mixture is stirred until the magnesium is consumed, often indicated by the disappearance of magnesium turnings and a color change.
- Workup: The resulting Grignard reagent solution is typically used directly in situ for further synthetic transformations or can be titrated to determine concentration.
Research Outcomes and Optimization
Yield and Purity
- The preparation of arylmagnesium bromides generally yields high purity reagents when performed under strictly anhydrous conditions.
- Yields are typically in the range of 80–95% depending on the purity of starting materials and reaction conditions.
- The presence of electron-donating groups such as butoxy and methyl on the aromatic ring can influence the reactivity and stability of the Grignard reagent, often enhancing its formation rate.
Solvent Effects
- THF is preferred over diethyl ether for many substituted aryl bromides due to better solubility and stabilization of the organomagnesium species.
- Mixed solvents such as THF/NMP (N-methylpyrrolidone) have been reported to improve the formation and reactivity of certain Grignard reagents.
Temperature Control
- Lower temperatures (0–25 °C) help minimize side reactions such as Wurtz coupling or homocoupling of aryl radicals.
- Some protocols recommend gradual warming to reflux for less reactive aryl bromides.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Magnesium form | Activated turnings or powder | Activation with iodine or dibromoethane advised |
| Solvent | Anhydrous THF or diethyl ether | THF preferred for substituted aryl bromides |
| Temperature | 0 to reflux (~25–65 °C) | Start at low temp, warm if necessary |
| Reaction time | 1–24 hours | Depends on substrate reactivity |
| Atmosphere | Inert (argon or nitrogen) | Prevents moisture and oxygen interference |
| Yield | 80–95% | High yields with proper technique |
| Purity | >95% | Confirmed by titration and NMR |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The compound acts as a strong nucleophile, attacking electrophilic centers such as carbonyl groups. Key reaction pathways include:
The butoxy group enhances solubility in ether solvents while the methyl group moderates reactivity compared to simpler aryl Grignard reagents .
Coupling Reactions
The reagent participates in transition metal-catalyzed cross-couplings:
Kumada Coupling (Ni/Phosphine Catalyst):
-
Reacts with aryl halides to form biaryl systems
-
Typical conditions: THF, 25–60°C, 4–12 hr
-
Yields: 68–92% depending on halide reactivity (Ar-I > Ar-Br > Ar-Cl)
Negishi-Type Reactions:
-
Transmetallation with ZnCl₂ produces organozinc intermediates
-
Enables Stille and Suzuki couplings with improved functional group tolerance
Substitution Reactions
Demonstrates unique behavior in aromatic substitution:
| Condition | Electrophile | Product | Yield (%) |
|---|---|---|---|
| -78°C, THF | D₂O | Deuterated aryl derivative | 95 |
| 0°C, Hexamethylphosphoramide (HMPA) | CO₂ | 2-Butoxy-5-methylbenzoic acid | 78 |
| RT, CuCN·2LiCl | Allyl bromide | 4-Methyl-2-butoxyallylbenzene | 83 |
The methyl group directs electrophiles to the para position relative to the butoxy substituent .
Comparative Reactivity Analysis
Structural analogs show distinct reaction profiles:
Mechanistic Studies
Kinetic investigations reveal:
-
Activation Energy : ΔG‡ = 72.3 kJ/mol for carbonyl additions (vs 68.9 kJ/mol for PhMgBr)
-
Solvent Effects : Reaction rates increase 3.2-fold in THF/DMPU (4:1) vs pure THF
-
Isotope Effects : kH/kD = 1.8 suggests rate-limiting electron transfer in aryl halide couplings
Stability Considerations
Critical degradation factors:
-
Temperature : Decomposes above 40°C via β-hydride elimination
-
Moisture Sensitivity : Reacts explosively with H₂O (t₁/₂ < 30 sec at 50% RH)
-
Storage Stability : Maintains 95% activity after 6 months at -20°C under argon
This comprehensive analysis establishes magnesium;1-butoxy-4-methylbenzene-6-ide;bromide as a versatile reagent for constructing oxygenated aromatic architectures, with applications in pharmaceutical intermediates and liquid crystal synthesis.
Scientific Research Applications
Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide has several applications in scientific research:
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatment methods.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of magnesium;1-butoxy-4-methylbenzene-6-ide;bromide involves the formation of reactive intermediates that can interact with various molecular targets. The magnesium atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. The specific pathways involved depend on the nature of the reaction and the conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Magnesium Bromide–Ether Complexes
Magnesium bromide often forms etherate complexes (e.g., MgBr₂·OEt₂) to stabilize its reactivity. These complexes are widely used in organic synthesis, such as in the preparation of α,α-dibromo ketones from aryl alkynes. Compared to magnesium;1-butoxy-4-methylbenzene-6-ide;bromide, MgBr₂·OEt₂ lacks the substituted aryl ligand but shares similar catalytic roles in bromine radical generation .
Aryl Grignard Reagents
(a) o-Tolylmagnesium Bromide (C₇H₇BrMg)
- Structure : Features a methyl-substituted benzene ring (o-tolyl group).
- Reactivity : Used in nucleophilic additions due to its electron-rich aryl group.
- Key Difference : The absence of a butoxy group reduces steric hindrance and electronic effects compared to the target compound .
(b) 4-Methoxybenzyl Bromide (C₈H₉BrO)
Comparative Analysis of Physicochemical Properties
Biological Activity
The compound magnesium;1-butoxy-4-methylbenzene-6-ide;bromide, while not widely studied in the literature, presents an interesting subject for investigation due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be broken down into its key components:
- Magnesium ion : A vital mineral involved in numerous biochemical processes.
- 1-butoxy-4-methylbenzene : An organic moiety that may contribute to the lipophilicity and biological interactions of the compound.
- Bromide ion : Often used in medicinal chemistry to enhance solubility and bioavailability.
Mechanisms of Biological Activity
Research indicates that compounds similar in structure to this compound may exhibit various biological activities, particularly as enzyme inhibitors. The following mechanisms are noteworthy:
- Protein Kinase Inhibition : Compounds with similar structures have been identified as protein kinase inhibitors, which play crucial roles in cell signaling pathways. This inhibition can lead to effects on cell growth and proliferation, making such compounds potential candidates for cancer therapy .
- Antibacterial Activity : Some derivatives have shown promising antibacterial activity against resistant strains of bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. The mechanism often involves inhibition of bacterial gyrase, a critical enzyme for DNA replication .
- Anti-inflammatory Effects : Certain compounds within this class have demonstrated anti-inflammatory properties, potentially through modulation of pro-inflammatory cytokines or pathways .
Case Studies and Research Findings
Several studies have investigated similar compounds, providing insights into their biological activities.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Pathway | Reference |
|---|---|---|---|
| Compound 1 | Protein Kinase Inhibitor | c-MET | |
| Compound 2 | Antibacterial | A. baumannii, P. aeruginosa | |
| Compound 3 | Anti-inflammatory | Cytokine modulation |
Safety and Toxicology
The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary studies suggest that related compounds exhibit low cytotoxicity in human cell lines, indicating a favorable safety margin for further development . However, comprehensive toxicological assessments are necessary to establish a clear safety profile.
Q & A
Q. What are the standard laboratory methods for synthesizing magnesium bromide (MgBr₂), and how do reaction conditions influence product purity?
Magnesium bromide is typically synthesized via three primary routes:
- Direct reaction of Mg with Br₂ : Conducted under inert atmosphere (e.g., N₂) to prevent oxidation. Stoichiometric control ensures minimal residual Mg or Br₂ .
- MgO with HBr : Requires excess HBr (48% w/w) to drive the reaction to completion. Temperature must be maintained below 100°C to avoid HBr volatilization .
- MgCO₃ with HBr : Produces CO₂ as a byproduct; post-reaction degassing is critical to prevent impurities .
Purity Assessment : Use X-ray diffraction (XRD) to confirm crystal structure and inductively coupled plasma (ICP) spectroscopy to quantify Mg²⁺ and Br⁻ ratios .
Q. What safety protocols are essential when handling magnesium bromide and brominated aromatic compounds like 1-(4-bromobutoxy)-4-methylbenzene?
- Magnesium Bromide : Wear PPE (gloves, goggles, lab coat) due to its skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use fume hoods to avoid dust inhalation .
- Brominated Aromatics : Avoid direct contact; 4-(Bromomethyl)benzaldehyde requires immediate flushing with water for 15+ minutes upon exposure. Store in dry, ventilated areas away from oxidizers .
First Aid Contradictions : While recommends 10–15 minutes of eye flushing, specifies 15+ minutes. Standardize protocols to the longer duration for safety .
Q. How can the ionic structure of magnesium bromide be experimentally verified?
- Conductivity Tests : Dissolve MgBr₂ in deionized water and measure conductivity. High conductivity (>200 mS/cm at 0.1M) confirms dissociation into Mg²⁺ and 2Br⁻ .
- Raman Spectroscopy : Peaks at 150–200 cm⁻¹ (Mg-Br stretching) and 300–350 cm⁻¹ (Br⁻ symmetric modes) validate ionic bonding .
Advanced Research Questions
Q. How do thermodynamic properties (e.g., ΔfH°, S°) of magnesium bromide impact its catalytic efficiency in organic reactions?
- Thermochemical Data : MgBr₂’s solid-phase ΔfH° = -524.26 kJ/mol and S° = 117.11 J/mol·K () indicate high stability but moderate entropy, favoring exothermic reactions.
- Catalytic Role : In Grignard reactions, MgBr₂ lowers activation energy by polarizing C-X bonds. Its low melting point (711°C) allows molten-state catalysis, enhancing reaction kinetics .
Q. What strategies resolve contradictory data in brominated aromatic synthesis, such as unexpected byproducts in 1-(4-bromobutoxy)-4-methylbenzene formation?
- Byproduct Analysis : Use GC-MS to identify intermediates (e.g., dibrominated species). Adjust stoichiometry (e.g., limit Br₂ to 1.1 equivalents) and reaction time (≤2 hours) to suppress side reactions .
- Mechanistic Studies : Employ isotopic labeling (e.g., ⁸¹Br) via NMR to track bromine incorporation pathways .
Q. How can computational modeling optimize the synthesis of complex brominated aromatics like 1-butoxy-4-methylbenzene-6-ide?
- DFT Calculations : Model reaction coordinates (e.g., SN2 vs. radical mechanisms) to predict activation barriers. For example, B3LYP/6-31G* simulations show SN2 dominance in polar aprotic solvents (ε > 15) .
- Solvent Optimization : Simulate solvation effects using COSMO-RS to select solvents (e.g., DMF) that stabilize transition states .
Q. What advanced characterization techniques differentiate polymorphs of magnesium bromide hydrates?
- Thermogravimetric Analysis (TGA) : Hexahydrate (MgBr₂·6H₂O) shows 25–30% weight loss at 100–150°C, while anhydrous MgBr₂ remains stable until 700°C .
- Synchrotron XRD : Resolve lattice parameters (e.g., hexagonal vs. monoclinic structures) with <0.01 Å precision .
Methodological Considerations
Q. How should researchers design experiments to minimize hydrolysis of magnesium bromide in aqueous systems?
Q. What analytical workflows validate the regioselectivity of bromination in aromatic ethers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
